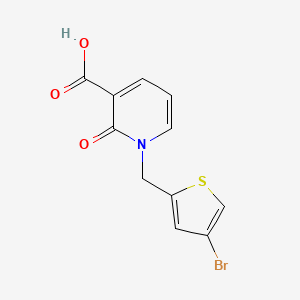

1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

描述

属性

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3S/c12-7-4-8(17-6-7)5-13-3-1-2-9(10(13)14)11(15)16/h1-4,6H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZLFSPVTBYLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a dihydropyridine core with a bromothiophene moiety. Its chemical formula is , and it exhibits properties typical of DHPs, such as the ability to interact with biological targets through various mechanisms.

Cytotoxic Activity

Research indicates that derivatives of 2-oxo-1,2-dihydropyridine have significant cytotoxic effects against various human tumor cell lines. A study evaluated a series of compounds similar to our target compound and found that several exhibited potent cytotoxicity. Notably, one analog was reported to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Relative Activity |

|---|---|---|---|

| Doxorubicin | HT29 | 10 | Reference |

| Analog 24 | HT29 | 4 | 2.5x Doxorubicin |

| Analog 15 | MCF7 | 5 | Active |

| Analog 23 | A549 | 6 | Active |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study reported that certain derivatives displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, one derivative showed comparable activity to ampicillin against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog 24 | Staphylococcus aureus | 8 µg/mL |

| Analog 24 | Escherichia coli | 16 µg/mL |

| Clotrimazole | Candida albicans | 4 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the dihydropyridine core allows for modulation of calcium channels, while the thiophene group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations indicated strong binding interactions with DNA gyrase, a key enzyme involved in bacterial DNA replication. This suggests a mechanism by which the compound could exert its antimicrobial effects by inhibiting bacterial growth through interference with DNA replication processes .

科学研究应用

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. The presence of the bromothiophene group enhances the compound's ability to interact with biological targets involved in cancer progression.

Case Study : A study demonstrated that modifications to the dihydropyridine structure can lead to increased cytotoxicity against human breast and lung cancer cell lines, suggesting that this compound could be further developed into an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Compounds with similar frameworks have been reported to inhibit bacterial growth effectively.

Research Findings : Several studies have highlighted the synthesis of related compounds that exhibit potent antibacterial properties, indicating that 1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be explored for its antimicrobial potential .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in pathways related to oxidative stress and inflammation. This could position it as a therapeutic candidate for diseases associated with these conditions.

Example Application : Preliminary studies on similar compounds have shown their ability to inhibit key enzymes involved in inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Analytical Applications

In addition to pharmacological uses, this compound can be utilized in analytical chemistry:

Chromatography

Due to its unique chemical properties, this compound can be used as a standard or reference material in chromatographic analyses. Its distinct spectral characteristics allow for effective separation and identification in complex mixtures.

Spectroscopic Studies

The compound's structural features lend themselves well to various spectroscopic techniques (e.g., NMR, IR), making it suitable for studying molecular interactions and dynamics.

相似化合物的比较

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 1-substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acids. Key structural analogues and their properties are compared below:

Key Observations :

- Substituent Effects : The bromothiophene group introduces significant steric bulk and electron-withdrawing character compared to phenyl or fluorophenyl substituents. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.

- Molecular Weight : The target compound has a higher molecular weight (330.16) due to bromine and sulfur atoms, distinguishing it from lighter analogues like the benzyl derivative (245.23) .

Antioxidant Activity

Pyridinone derivatives with electron-withdrawing groups (e.g., bromine) demonstrate enhanced antioxidant activity. For example:

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging activity at 12 ppm, comparable to ascorbic acid (82.71%) .

Enzyme Inhibition

Analogues like 1-[(4-fluorophenylcarbamoyl)-methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1171917-13-7) have been studied for ligand-protein interactions, showing affinity for targets like SARS-CoV-2 Mpro via hydrogen bonding (e.g., GLN 189, bond length 1.93 Å) . The bromothiophene group’s sulfur atom could facilitate additional hydrophobic interactions, but this remains speculative without empirical data.

准备方法

General Synthetic Approach: Heterocyclization and Functionalization

The core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is commonly synthesized via heterocyclization reactions involving aminomethylidene derivatives of Meldrum’s acid or related precursors with cyano or thioacetamide derivatives. These intermediates undergo cyclization and subsequent functionalization to yield substituted dihydropyridine carboxylic acids.

For example, aminomethylidene Meldrum’s acid derivatives react with cyano(thio)acetamide in ethanol, followed by acidification to precipitate pyridine derivatives in good yields (68-74%).

Regioselective alkylation at the sulfur atom of thiophene-containing intermediates enables the introduction of bromothiophenylmethyl groups, a key step toward the target compound.

Specific Preparation of 1-Substituted 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acids

A representative synthetic sequence for related compounds involves:

Formation of an intermediate methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate by reacting methyl 4-methoxy-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal at 25-30 °C.

Subsequent reaction with aminoacetaldehyde dimethyl acetal in methanol at 20-30 °C to form the corresponding aminomethyl derivative.

Addition of dimethyl oxalate and sodium methoxide in methanol at low temperature (0-5 °C), followed by heating at 40 °C for 14 hours, yields the dihydropyridine intermediate.

Hydrolysis with lithium hydroxide monohydrate at 0-5 °C, acid quenching, and extraction with ethyl acetate afford the carboxylic acid product after purification.

This method can be adapted to introduce the 4-bromothiophen-2-ylmethyl substituent by replacing the alkylating agent with an appropriate bromothiophenylmethyl halide or equivalent electrophile.

Mo(CO)6-Mediated Rearrangement for Substituted Dihydropyridines

An innovative approach involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to produce 4-oxo-1,4-dihydropyridine-3-carboxylates with various substitutions including aryl and heteroaryl groups such as thiophenes.

Isoxazole precursors are synthesized via cycloaddition of nitrile oxides to propargyl halides, followed by cyanation and esterification steps.

Subsequent Mo(CO)6-mediated rearrangement yields substituted dihydropyridines with high regioselectivity.

Further functional group manipulations, such as selective reductions or halogenations, allow introduction of bromine atoms and thiophene rings at desired positions.

This method provides a versatile route to access 2,6-diaryl and 2,5,6-triaryl substituted dihydropyridine carboxylic acids, which can be tailored to synthesize the target compound.

Nucleophilic Addition to Activated Ynones

Another synthetic strategy utilizes the activation of ynones with triflic anhydride followed by nucleophilic addition of bis(trimethylsilyl) ketene acetals under inert atmosphere at low temperatures (-78 °C). This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with various substituents including heteroaryl groups.

The procedure allows for the preparation of a library of substituted dihydropyridine carboxylic acids with yields ranging from moderate to good.

This approach is suitable for introducing complex substituents such as 4-bromothiophen-2-ylmethyl groups by selecting appropriate ynone substrates.

Summary Table of Key Preparation Methods

Research Findings and Considerations

The regioselectivity of alkylation on sulfur atoms in thiophene rings is critical for obtaining the desired 4-bromothiophen-2-ylmethyl substituent.

Low-temperature conditions and inert atmospheres are often necessary to control reactivity and avoid side reactions, especially in nucleophilic addition and rearrangement steps.

Purification typically involves extraction, acid-base workups, and crystallization or filtration to isolate the carboxylic acid derivatives in solid form.

The synthetic routes are amenable to scale-up, with some methods demonstrated at multigram scale with good reproducibility.

常见问题

Basic: What synthetic routes are recommended for preparing 1-((4-bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer:

A common approach involves multi-step condensation and cyclization. For example, refluxing precursors like 4-bromo-thiophene derivatives with ethyl cyanoacetate and ammonium acetate in ethanol, followed by purification via crystallization (DMF/ethanol mixtures) . Alternatively, Meldrum’s acid and cyanothioacetamide can serve as starting materials for constructing the 2-oxo-1,2-dihydropyridine core, with subsequent functionalization using bromothiophene-containing alkylating agents . Key parameters include stoichiometric control of ammonium acetate (8 equivalents) and reaction times of 10–20 hours under reflux .

Basic: How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., DMF/ethanol). Refinement using SHELXL (part of the SHELX suite) is recommended, particularly for handling twinning or disorder common in flexible heterocycles . Challenges include resolving electron density ambiguities near the bromothiophene moiety due to heavy atom effects. Validate refinement with R-factor convergence (<5%) and cross-check against similar structures in the Cambridge Structural Database.

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Prioritize enzyme inhibition assays targeting proteins with known affinity for pyridine-carboxylic acid derivatives. For example, SARS-CoV-2 Mpro inhibition can be tested using fluorescence-based protease activity assays, as structurally related compounds exhibit hydrogen bonding with residues like GLU 166 and HIS 164 (bond lengths: 1.56–2.30 Å) . Use positive controls (e.g., GC376) and triplicate measurements to ensure reproducibility.

Advanced: How should molecular docking studies be designed to evaluate binding to SARS-CoV-2 Mpro?

Methodological Answer:

Employ Glide (Schrödinger Suite) for docking simulations. Prepare the protein structure (PDB: 6LU7) by optimizing hydrogen bonds and assigning charges (OPLS4 force field). For the ligand, generate low-energy conformers and assess binding poses via Glide score and energy (e.g., −7.89 kcal/mol and −68.94 kcal/mol for similar compounds) . Critical interactions include hydrogen bonds with PHE 140 (2.10 Å) and GLN 189 (2.16 Å), as well as hydrophobic contacts with MET 165 and LEU 141 . Validate results with 100-ns MD simulations to assess stability (RMSD <2.0 Å) .

Advanced: How can contradictory crystallographic data be resolved during structure determination?

Methodological Answer:

Contradictions often arise from twinning or disorder. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN commands for twinned data . For disorder, model alternative conformers with occupancy refinement. Cross-validate with spectroscopic data (e.g., NMR coupling constants for dihydropyridine ring conformation) and DFT-optimized geometries.

Advanced: What computational methods predict ADME properties for this compound?

Methodological Answer:

Use SwissADME or QikProp to predict solubility, permeability, and metabolic stability. Key parameters include LogP (<3 for optimal bioavailability) and topological polar surface area (TPSA <140 Ų for blood-brain barrier penetration). For cytochrome P450 interactions, employ MetaCore to identify potential metabolic hotspots (e.g., oxidation at the dihydropyridine ring) .

Advanced: How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

Optimize catalyst systems (e.g., Pd/Cu for cross-coupling steps) and solvent polarity (DMF for polar intermediates, toluene for non-polar stages) . Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification. For cyclization steps, microwave-assisted synthesis may reduce reaction times from 20 hours to <2 hours while maintaining yields >80% .

Advanced: How are hydrophobic interactions quantified in protein-ligand binding studies?

Methodological Answer:

Use PLIP (Protein-Ligand Interaction Profiler) to identify hydrophobic contacts (e.g., with MET 49, MET 165, and PHE 140 in SARS-CoV-2 Mpro) . Calculate contact surface areas (e.g., >80 Ų for strong interactions) and correlate with binding free energy (ΔG) via MM-GBSA calculations. Experimental validation via alanine scanning mutagenesis can confirm residue contributions.

Advanced: What strategies address low yields in the final cyclization step?

Methodological Answer:

Low yields may stem from steric hindrance at the bromothiophene-methyl junction. Mitigate by:

- Introducing electron-withdrawing groups to stabilize transition states.

- Replacing ethanol with higher-boiling solvents (e.g., DMSO) to enhance reaction completion.

- Employing microwave irradiation to accelerate kinetics .

Advanced: How do molecular dynamics (MD) simulations assess binding stability over time?

Methodological Answer:

Run 100-ns MD simulations (AMBER or GROMACS) in explicit solvent. Monitor RMSD (<2.0 Å indicates stability) and hydrogen bond persistence (>70% occupancy). For example, GLN 189 interactions in SARS-CoV-2 Mpro should remain stable beyond 50 ns, while transient bonds (e.g., with HIS 164) may dissociate, guiding SAR modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。